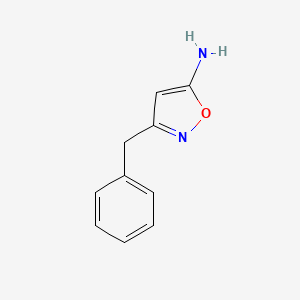

3-Benzyl-1,2-oxazol-5-amine

Descripción general

Descripción

3-Benzyl-1,2-oxazol-5-amine is a heterocyclic compound that features a benzyl group attached to an oxazole ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,2-oxazol-5-amine typically involves the cyclization of β-hydroxy amides to oxazolines, followed by further functionalization. One common method is the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of a base such as cesium carbonate. This reaction yields 2-aryl-5-alkyl-substituted oxazoles in good yields .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of scalable reactions such as palladium-catalyzed arylation could be applied to produce this compound on a larger scale.

Análisis De Reacciones Químicas

Types of Reactions: 3-Benzyl-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazoles with different substitution patterns.

Reduction: Reduction reactions can be used to modify the functional groups attached to the oxazole ring.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the benzyl group.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Properties : Research indicates that derivatives of 3-benzyl-1,2-oxazol-5-amine exhibit potential as steroid sulfatase inhibitors. These inhibitors can block the local production of estrogenic steroids, making them attractive for the treatment of estrogen-dependent cancers .

- Antimicrobial Activity : The compound has shown strong bacteriostatic action against various strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. This suggests its potential use in developing antimicrobial agents .

2. Drug Development

- Pharmaceutical Intermediates : As an intermediate in the synthesis of biologically active compounds, this compound is crucial for creating new drugs. Its derivatives have been evaluated for their efficacy against specific cancer cell lines and have shown promising results in preliminary studies .

- Kinetic Studies : The structure-activity relationship (SAR) analysis has revealed that modifications to the phenyl ring enhance the inhibitory potency against steroid sulfatase, indicating pathways for optimizing drug candidates derived from this compound .

Case Studies

Several case studies have documented the applications of this compound derivatives:

Industrial Applications

Beyond its medicinal uses, this compound has applications in industrial chemistry:

- Polymer Production : It can serve as a precursor for synthesizing polymers and other materials due to its reactive functional groups.

- Agricultural Chemicals : Some oxazole derivatives are explored for their potential as agricultural chemicals due to their bioactive properties.

Mecanismo De Acción

The mechanism of action of 3-Benzyl-1,2-oxazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The benzyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparación Con Compuestos Similares

Aleglitazar: An antidiabetic compound containing an oxazole ring.

Ditazole: A platelet aggregation inhibitor with an oxazole structure.

Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

Oxaprozin: A COX-2 inhibitor with an oxazole moiety.

Uniqueness: 3-Benzyl-1,2-oxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Actividad Biológica

3-Benzyl-1,2-oxazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: CHNO

- Molecular Weight: 174.20 g/mol

- CAS Number: 119162-58-2

The structure of this compound consists of a benzyl group attached to an oxazole ring, which is significant for its biological interactions. The oxazole ring contributes to the compound's ability to interact with various biological targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic residues in proteins.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the benzyl group enhances its lipophilicity, facilitating cell membrane penetration and increasing bioavailability. The compound's mechanism can be summarized as follows:

- Enzyme Inhibition: The oxazole moiety can act as a competitive inhibitor for certain enzymes by mimicking substrate structures.

- Receptor Modulation: It may interact with cellular receptors, modulating signaling pathways involved in various physiological processes.

Antimicrobial Properties

Research indicates that derivatives of oxazole compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain benzoxazole derivatives possess selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| This compound | Antibacterial | Bacillus subtilis | 32 µg/mL |

| Antifungal | Candida albicans | 64 µg/mL |

These findings suggest that while the compound may not be highly potent against all microbial strains, it shows promise in specific contexts, particularly in targeting Gram-positive bacteria.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that this compound exhibits selective toxicity towards cancer cells while sparing normal cells in some cases. For example, it has demonstrated cytotoxic effects on breast cancer (MCF7), lung cancer (A549), and liver cancer (HepG2) cell lines .

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC50 (µM) | Selectivity Index (Normal vs Cancer) |

|---|---|---|

| MCF7 (Breast) | 15 | Higher toxicity towards cancer |

| A549 (Lung) | 22 | Moderate selectivity |

| HepG2 (Liver) | 18 | Higher toxicity towards cancer |

This selectivity suggests potential for development as an anticancer agent; however, further modifications may be necessary to enhance efficacy and reduce toxicity to normal cells.

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of benzoxazole derivatives, including this compound. Research indicates that modifications at specific positions on the oxazole ring can significantly alter biological activity. For instance:

- Substituent Variations: Adding electron-donating or withdrawing groups can enhance or diminish the compound's interaction with biological targets.

- Synthesis Techniques: Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity.

In one study involving a series of benzoxazole derivatives, researchers found that compounds with methoxy substitutions exhibited enhanced antifungal activity compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Benzyl-1,2-oxazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves the self-condensation of β-(isoxazol-5-yl) enamines under acidic conditions (e.g., acetyl chloride or protic acids). Key parameters include reaction temperature (typically 60–80°C), stoichiometric control of reagents, and purification via column chromatography using ethyl acetate/hexane gradients. Monitoring by TLC and NMR spectroscopy ensures intermediate stability .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- 1H NMR : Analyze coupling patterns to distinguish between isoxazole protons (e.g., singlet for H-4 at δ ~6.2 ppm) and benzyl group protons (multiplet at δ ~7.3–7.5 ppm).

- 13C NMR : Identify the isoxazole C-5 amine carbon (δ ~150–155 ppm) and benzyl carbons (δ ~125–140 ppm).

- IR : Confirm the NH₂ stretch (~3350 cm⁻¹) and C=N/C-O stretches (~1600–1650 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Recrystallization using ethanol/water mixtures (1:3 v/v) improves purity. For polar byproducts, reversed-phase HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution) is recommended. Monitor purity by LC-MS and elemental analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve tautomeric ambiguity in this compound derivatives?

- Methodological Answer : Use SHELXL for structure refinement to model tautomeric forms (e.g., 1,2,4-triazole vs. isoxazole tautomers). Hydrogen-bonding patterns (e.g., N–H···N interactions) observed in ORTEP diagrams (via WinGX) can differentiate tautomers. High-resolution data (d-spacing < 0.8 Å) is critical for accurate electron density mapping .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Solvent effects (e.g., DMSO or THF) are incorporated via the Polarizable Continuum Model (PCM). Validate predictions with kinetic studies (e.g., monitoring by UV-Vis spectroscopy) .

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound crystals?

- Methodological Answer : Graph-set analysis (via Mercury CSD) identifies recurring motifs like R₂²(8) rings from N–H···O/N interactions. Synchrotron XRD data can reveal π-stacking between benzyl groups and isoxazole rings, impacting crystal packing and solubility .

Q. What strategies reconcile contradictory bioactivity data for this compound analogs in enzyme inhibition assays?

- Methodological Answer :

Propiedades

IUPAC Name |

3-benzyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-10-7-9(12-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEXDUCPZGTNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119162-58-2 | |

| Record name | 3-benzyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.